

Application of 1-Methylpiperidine-4-carboxylic acid in PET tracer development.

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Compound of Interest

Compound Name: **1-Methylpiperidine-4-carboxylic acid**

Cat. No.: **B1333780**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine-4-carboxylic acid and its derivatives are versatile scaffolds in the development of Positron Emission Tomography (PET) tracers. The inherent structural features of the piperidine ring, including its ability to be functionalized at various positions and its presence in many biologically active molecules, make it an ideal starting point for designing radioligands for a range of neurological and oncological targets. This document provides detailed application notes and experimental protocols for the development of PET tracers utilizing the **1-methylpiperidine-4-carboxylic acid** framework, with a focus on tracers for acetylcholinesterase (AChE), muscarinic acetylcholine receptors (mAChRs), and sigma-1 receptors.

Application in Acetylcholinesterase (AChE) Imaging

Derivatives of 1-methyl-4-hydroxypiperidine, which can be synthesized from **1-methylpiperidine-4-carboxylic acid**, are effective substrates for acetylcholinesterase.

Radiolabeled with Carbon-11, these tracers allow for the *in vivo* quantification of AChE activity, which is crucial in the study of neurodegenerative diseases like Alzheimer's disease where AChE levels are altered.

Featured Tracers: $[^{11}\text{C}]$ PMP and $[^{11}\text{C}]$ MP4A

Two prominent PET tracers, 1- $[^{11}\text{C}]$ Methylpiperidin-4-yl propionate ($[^{11}\text{C}]$ PMP) and N- $[^{11}\text{C}]$ methylpiperidin-4-yl acetate ($[^{11}\text{C}]$ MP4A), have been developed as analogs of acetylcholine.^[1] Their tertiary amine structure renders them lipophilic, enabling them to readily cross the blood-brain barrier.^[1] Once in the brain, they are hydrolyzed by AChE, and the resulting hydrophilic metabolite is trapped, allowing for PET imaging of enzyme activity.

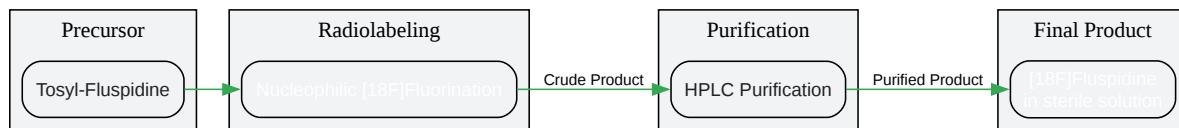
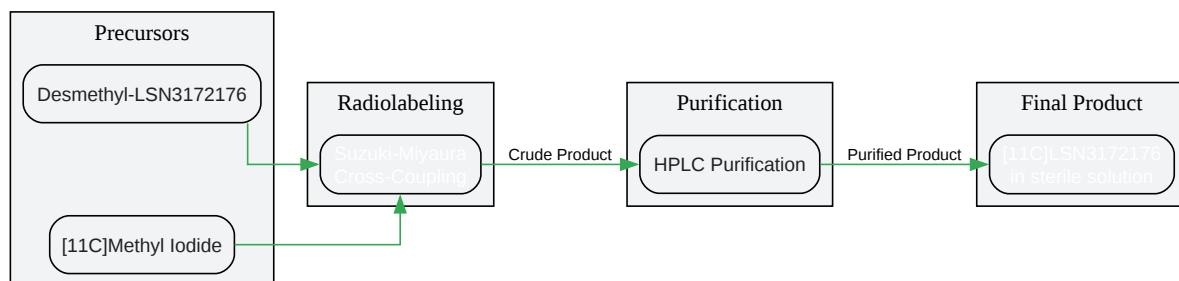
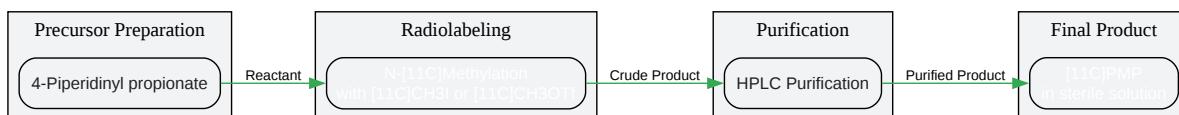
Table 1: Quantitative Data for $[^{11}\text{C}]$ PMP and $[^{11}\text{C}]$ MP4A

Parameter	$[^{11}\text{C}]$ PMP	$[^{11}\text{C}]$ MP4A	Reference
Target	Acetylcholinesterase (AChE)	Acetylcholinesterase (AChE)	[1]
Specificity of Hydrolysis by AChE	86-95%	-	[1]
Striatum/Cerebellum			
Ratio (10 min post-injection)	3.06 ± 0.31	1.81 ± 0.20	[1]
Cortex/Cerebellum			
Ratio (10 min post-injection)	1.79 ± 0.15	1.64 ± 0.12	[1]
Striatum/Cortex Ratio (10 min post-injection)	1.71 ± 0.19	1.09 ± 0.08	[1]
Hydrolysis Rate Constant (k_3) in Striatum (/min)	0.1009	-	[1]
Hydrolysis Rate Constant (k_3) in Cortex (/min)	0.0453	-	[1]

Experimental Protocol: Radiosynthesis of $[^{11}\text{C}]$ PMP

This protocol outlines the N- $[^{11}\text{C}]$ methylation of the precursor, 4-piperidinyl propionate, to yield $[^{11}\text{C}]$ PMP.

Diagram 1: Radiosynthesis Workflow for $[^{11}\text{C}]$ PMP



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References

- 1. 1-[11C]Methylpiperidin-4-yl propionate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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